molecular formula C12H13N3O4 B11389075 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11389075
M. Wt: 263.25 g/mol
InChI Key: RMSGNZAIDMDWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-methoxyphenoxyacetic acid intermediate.

    Cyclization to Form the Oxadiazole Ring: The intermediate is then reacted with hydrazine derivatives to form the oxadiazole ring. This step often requires the use of dehydrating agents and specific catalysts to facilitate the cyclization process.

    Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the methoxyphenoxyacetic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Research includes its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industrial applications, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)acetamide: Lacks the oxadiazole ring, making it less complex and potentially less bioactive.

    N-(4-Methyl-1,2,5-oxadiazol-3-yl)acetamide: Lacks the methoxyphenoxy group, which may reduce its versatility in chemical reactions.

    2-(2-Hydroxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group, which can alter its reactivity and biological activity.

Uniqueness

2-(2-Methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to the combination of the methoxyphenoxy group and the oxadiazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, and potential biological activities that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C12H13N3O4/c1-8-12(15-19-14-8)13-11(16)7-18-10-6-4-3-5-9(10)17-2/h3-6H,7H2,1-2H3,(H,13,15,16)

InChI Key

RMSGNZAIDMDWQB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.